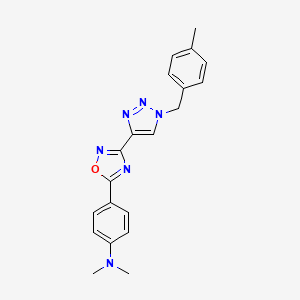
N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline” is a complex organic compound that contains several functional groups, including an aniline, a triazole, and an oxadiazole . These functional groups suggest that this compound might have interesting chemical properties and could be used in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a central aniline group, with a dimethylamino group at the 4-position. Attached to this is a 1,2,4-oxadiazole ring, which in turn is connected to a 1,2,3-triazole ring. Finally, this triazole ring is substituted with a 4-methylbenzyl group .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point. It’s likely to be soluble in organic solvents, but not very soluble in water .Applications De Recherche Scientifique
Chemoselectivity in Methylation
The chemoselective methylation of functionalized anilines, including aminophenols, aminobenzyl alcohols, and others, using dimethyl carbonate over NaY faujasite is highlighted, showcasing the potential of selective N-methylation without side reactions (Selva, Tundo, & Perosa, 2003). This research suggests a pathway for selective methylation, which could be relevant for synthesizing derivatives of complex anilines.
Ruthenium(II) Complexes in Catalysis
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands are efficient catalysts for C-N bond formation, demonstrating the synthesis of various anilines and substituted quinolines (Donthireddy, Illam, & Rit, 2020). This application is crucial for creating specific molecular structures, potentially including the synthesis of N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline derivatives.
Corrosion Inhibition and Molecular Modeling
Theoretical studies on bipyrazolic-type organic compounds, including their inhibition efficiencies and reactive sites, are analyzed using density functional theory (DFT), indicating their potential as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006). This suggests that derivatives of N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline might also serve as effective corrosion inhibitors.
Synthesis and Antifungal Activity
The synthesis of novel compounds from toluenesulfonamide and their antifungal activity exploration (Khodairy, Ali, & El-wassimy, 2016) suggest avenues for pharmaceutical applications. Research into similar aniline derivatives could lead to new antifungal agents or contribute to drug development.
Metal Complexes and Biological Activities
Synthesis of metal complexes with 3,4,5-trihydroxybenzoic acid derivatives highlights potential enhancements in biological activities through metal coordination (Qurban, Shahid, Riaz, Waseem, & Batool, 2020). This could imply that structurally related compounds like N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline may also form biologically active metal complexes.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-4-6-15(7-5-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-8-10-17(11-9-16)25(2)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDGGAPSYOZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2733014.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)


![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)